molecular formula C12H12Br2ClN3O B6344518 3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole CAS No. 1240570-81-3

3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole

Cat. No.: B6344518
CAS No.: 1240570-81-3
M. Wt: 409.50 g/mol
InChI Key: IEAGMWGJVXZPLN-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole is a chemical compound that belongs to the family of triazole derivatives. It has a molecular formula of C12H12Br2ClN3O and a molecular weight of 409.50 g/mol. This compound is known for its unique structure, which includes bromine, chlorine, and triazole moieties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 4-(2-chlorophenoxy)butyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-chlorotoluene: Similar in having bromine and chlorine atoms but differs in the aromatic ring structure.

    3,6-Dibromo-4,5-difluoro-1,2-benzenediamine: Shares bromine atoms but has a different core structure and additional fluorine atoms.

Uniqueness

3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole is unique due to its combination of a triazole ring with bromine and chlorine substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dibromo-1-[4-(2-chlorophenoxy)butyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2ClN3O/c13-11-16-12(14)18(17-11)7-3-4-8-19-10-6-2-1-5-9(10)15/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAGMWGJVXZPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN2C(=NC(=N2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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